molecular formula C8H6N2O3 B1299971 2-Methyl-5-nitrobenzoxazole CAS No. 32046-51-8

2-Methyl-5-nitrobenzoxazole

Cat. No. B1299971
CAS RN: 32046-51-8
M. Wt: 178.14 g/mol
InChI Key: UCZSXRHVXKAGFU-UHFFFAOYSA-N
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Description

2-Methyl-5-nitrobenzoxazole is an organic compound with the chemical formula C8H6N2O3 . It is used in various fields such as medicine and materials science.


Synthesis Analysis

Benzoxazole derivatives, including 2-Methyl-5-nitrobenzoxazole, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The molecular formula of 2-Methyl-5-nitrobenzoxazole is C8H6N2O3 . The average mass is 178.145 Da and the mono-isotopic mass is 178.037842 Da .


Chemical Reactions Analysis

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .


Physical And Chemical Properties Analysis

The average mass of 2-Methyl-5-nitrobenzoxazole is 178.145 Da and the mono-isotopic mass is 178.037842 Da .

Scientific Research Applications

Fungicidal Activity

2-Methyl-5-nitrobenzoxazole demonstrates significant fungicidal activity. Studies have shown that it exhibits high efficacy against various types of fungal cultures. The introduction of a second nitro group into its molecule can reduce its fungitoxicity, while replacing the methyl group with phenyl significantly reduces its fungicidal effectiveness. This suggests its potential use in agricultural production as a chemical plant protection product (Ustinov et al., 2019).

Biological Activity in Agriculture

2-Methyl-5-nitrobenzoxazole has been evaluated for its impact on the growth rate and development of agricultural plants. It has shown influence on seed germination, plant growth rate, and substance synthesis in wheat plants. This indicates its potential as a growth regulator that could enhance crop yield and quality under challenging environmental conditions (Mukhtorov et al., 2019).

Chemical Reactions and Derivatives

2-Methyl-5-nitrobenzoxazole is involved in various chemical reactions, such as the vicarious nucleophilic substitution of hydrogen. This type of reaction can lead to the formation of various derivatives of 2-Methyl-5-nitrobenzoxazole, expanding its potential applications in different fields of chemistry and pharmaceuticals (Mąkosza & Stalewski, 1995).

Antibacterial Properties

Research on nitroimidazole derivatives, which include structures similar to 2-Methyl-5-nitrobenzoxazole, shows promising antibacterial properties. These compounds have been tested for their effectiveness against various bacterial strains, indicating the potential of 2-Methyl-5-nitrobenzoxazole derivatives in developing new antibacterial agents (Li et al., 2012).

Safety And Hazards

When handling 2-Methyl-5-nitrobenzoxazole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-methyl-5-nitro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-5-9-7-4-6(10(11)12)2-3-8(7)13-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCZSXRHVXKAGFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60185862
Record name 2-Methyl-5-nitrobenzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60185862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-nitrobenzoxazole

CAS RN

32046-51-8
Record name 2-Methyl-5-nitrobenzoxazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-5-nitrobenzoxazole
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-5-nitrobenzoxazole
Source EPA DSSTox
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Record name 2-methyl-5-nitrobenzoxazole
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Synthesis routes and methods

Procedure details

A dye of the invention is prepared by dissolving about 369 parts of 2-amino-4-nitrophenol in about 600 ml of warm pyridine in a 2 liter three-necked flask equipped with a mechanical stirrer, a Dean & Stark adapter or glass trap to collect distilled off solvent, and a condenser. About 600 parts of triethyl orthoacetate are added to the flask while refluxing using an oil bath maintained at 120°-140° C. The ethanol formed is distilled off followed by the pyridine until about 500 ml of total solvent are removed. The reaction mixture is stirred overnight at room temperature after which about 1500 ml of ethanol are added to precipitate the product. Filtering provided 5-nitro-2-methylbenzoxazole (1) as a tannish-brown solid which is washed with ethanol, ethyl acetate, and then ligroin, and dried under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
LG Mukhtorov, GV Pestsov, MB Nikishina… - Butlerov …, 2018 - butlerov.com
… activity of 2methyl-5-nitrobenzoxazole for all types of fungal cultures used in the study. The second nitro group, the introduced molecule of 2-methyl-5-nitrobenzoxazole, reduces the …
Number of citations: 2 butlerov.com
LG Mukhtorov, AM Peshkova, MB Nikishina… - butlerov.com
… For the study of biological activity were selected compounds: 2-methyl-5-nitrobenzoxazole, 2-… and wheat plants were treated with solutions of 2-methyl-5-nitrobenzoxazole, 2-methyl-5,7-…
Number of citations: 2 butlerov.com
II Ustinov, AV Glazunova, GV Pescov, IV Shakhkeldyan… - butlerov.com
… of 2-methyl-5-nitrobenzoxazole and its derivatives showed that 2-methyl-5-nitrobenzoxazole … The second nitro group introduced into the 2-methyl-5-nitrobenzoxazole molecule reduces …
Number of citations: 2 butlerov.com
L Larina, V Lopyrev, L Larina, V Lopyrev - … : Synthesis, Structure and …, 2009 - Springer
A great deal of information on the methods of synthesis of nitrated benzo analogs – indazoles, benzimidazoles, benzoxazoles, benzisoxazoles, benzoxadiazoles, benzothiazoles, …
Number of citations: 3 link.springer.com
AA Mohammadi - Journal of Applied Chemical Research, 2009 - sid.ir
An efficient synthesis of some derivatives of benzimidazoles and benzoxazoles by the condensation of 1, 2-phenylenediamine and 2-aminophenol with orthoesters in the presence of …
Number of citations: 2 www.sid.ir
AA Mohammadi - 2009 - sid.ir
An efficient synthesis of some derivatives of benzimidazoles and benzoxazoles by the condensation of 1, 2-phenylenediamine and 2-aminophenol with orthoesters in the presence of …
Number of citations: 1 www.sid.ir
RS Goudie, PN Preston - Journal of the Chemical Society C: Organic, 1971 - pubs.rsc.org
The products of thermolysis of o-nitro- and 2,4-dinitro-phenoxyacetic acids and their sulphur analogues have been investigated. Predominant products from the former include 2H-1,4-…
Number of citations: 6 pubs.rsc.org
EV Ivanova, NN Zhukov, II Surova… - Siberian Journal of …, 2022 - discover-journal.ru
… IV, Peshkova AM Issledovaniye biologicheskoy aktivnosti 2-metil-5-nitrobenzoksazola i yego dinitroproizvodnykh [Study of the biological activity of 2-methyl-5-nitrobenzoxazole and its …
Number of citations: 2 www.discover-journal.ru
EV Ivanova, MB Nikishina… - Siberian Journal of …, 2021 - discover-journal.ru
Background. The problem of finding new effective fungicides for agriculture remains an urgent task of modern agrochemistry. The problem is exacerbated by the fact that, on the one …
Number of citations: 8 discover-journal.ru
M Farahi, B Karami, M Azari - Comptes Rendus Chimie, 2013 - Elsevier
Tungstate sulfuric acid (TSA) has been found to be an efficient and reusable catalyst for the synthesis of benzoxazole and benzothiazole derivatives via reactions of orthoesters with o-…
Number of citations: 19 www.sciencedirect.com

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